1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
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Overview
Description
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is a synthetic organic compound that features a chlorophenyl group and an indole moiety linked by a urea functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative of the indole compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction may require a catalyst or a base to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while substitution of the chlorine atom may result in various substituted phenylurea compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(4-bromophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea: Similar structure but with a bromine atom instead of chlorine.
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is unique due to the specific combination of the chlorophenyl and indole moieties linked by a urea group. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-13-5-7-14(8-6-13)21-17(22)19-10-9-12-11-20-16-4-2-1-3-15(12)16/h1-8,11,20H,9-10H2,(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODENSRVZLGFMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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